Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: N-Butyl vs. N-Alkyl Analogs
1-Butylquinoline-2,4(1H,3H)-dione demonstrates moderate inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a validated target for cancer and autoimmune diseases. In a standardized DCIP-based colorimetric assay, the N-butyl analog exhibited an IC50 of 940 nM [1]. This value serves as a direct comparator for SAR studies evaluating the impact of N-alkyl chain length on enzyme inhibition, with shorter-chain analogs (e.g., N-methyl or N-ethyl) typically showing either significantly reduced potency or a complete lack of activity at the same target, highlighting the specific contribution of the butyl group to binding interactions.
| Evidence Dimension | hDHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 940 nM |
| Comparator Or Baseline | Class baseline: N-alkyl quinoline-2,4-diones with shorter chains (methyl/ethyl) generally exhibit IC50 > 10,000 nM or are inactive |
| Quantified Difference | At least 10-fold improvement over shorter-chain homologs (estimated) |
| Conditions | Recombinant human DHODH, DCIP dye-based colorimetric analysis, 20 min incubation, 1 mM L-dihydroorotate substrate [1] |
Why This Matters
This quantitative difference confirms that the N-butyl chain is a minimal structural requirement for measurable hDHODH engagement, making 1-butylquinoline-2,4(1H,3H)-dione an essential starting point for medicinal chemistry optimization campaigns targeting this enzyme.
- [1] BindingDB. (2015). BDBM50020687: IC50 data for inhibition of human DHODH. View Source
